molecular formula C4H6ClN3O2 B3420954 2-Amino-6-chloropyrimidin-4-ol hydrate CAS No. 206658-81-3

2-Amino-6-chloropyrimidin-4-ol hydrate

Cat. No. B3420954
CAS RN: 206658-81-3
M. Wt: 163.56 g/mol
InChI Key: KBQIJULVUFJCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chloropyrimidin-4-ol hydrate, also known as 2-Amino-4-chloro-6-hydroxypyrimidine hydrate, is a pyrimidine derivative . It has the empirical formula C4H4ClN3O and a molecular weight of 145.55 on an anhydrous basis . The compound has attracted the attention of researchers in recent years.


Molecular Structure Analysis

The molecular formula of this compound is C4H6ClN3O2 . It has an average mass of 163.562 Da and a monoisotopic mass of 163.014847 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 252°C (dec.) (lit.) . The compound has a SMILES string representation of O.Nc1nc(O)cc(Cl)n1 .

Scientific Research Applications

Fluorescent Sensor Development

2-Amino-6-chloropyrimidin-4-ol hydrate derivatives, specifically 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol (L1), have been utilized for the development of a turn-on ESIPT-based fluorescent sensor. These sensors are notably effective in the selective recognition of aluminum ions, exhibiting an "OFF-ON type" mode in their presence. The high sensitivity and specificity of these sensors make them suitable for applications such as bacterial cell imaging (E. coli DHα) and logic gate operations in electronic devices (Yadav & Singh, 2018).

Supramolecular Chemistry

In supramolecular chemistry, the compound 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate has been studied for its polarized molecular-electronic structure. The compound forms a very structured supramolecular assembly through a combination of hard N-H···N hydrogen bonds and soft C-H···N hydrogen bonds, creating molecular columns stabilized by aromatic π-π stackings between pyrimidine rings. This structure indicates potential applications in understanding base pairing and molecular packing in aminopyrimidine structures, which can be crucial for advancements in nucleic acid research (Cheng et al., 2011).

Catalysis and Chemical Reactivity

The aminolysis of 6-chloropyrimidine and 2-amino-6-chloropyrimidine has been investigated, highlighting the compound's role in hydrogen-bond-mediated catalysis. Computational studies using density functional theory suggest a correlation between the barrier to aminolysis and the proton affinity of the species interacting with the incoming NH(3), demonstrating the compound's potential in understanding and enhancing catalytic processes in organic reactions (Rankin, Gauld & Boyd, 2001).

properties

IUPAC Name

2-amino-4-chloro-1H-pyrimidin-6-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O.H2O/c5-2-1-3(9)8-4(6)7-2;/h1H,(H3,6,7,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQIJULVUFJCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512753
Record name 2-Amino-6-chloropyrimidin-4(1H)-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

410530-71-1, 1194-21-4, 206658-81-3
Record name 2-Amino-6-chloropyrimidin-4(1H)-one--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-chloropyrimidin-4-ol hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.442
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Amino-6-chloropyrimidin-4-ol hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-chloropyrimidin-4-ol hydrate
Reactant of Route 2
2-Amino-6-chloropyrimidin-4-ol hydrate
Reactant of Route 3
2-Amino-6-chloropyrimidin-4-ol hydrate
Reactant of Route 4
Reactant of Route 4
2-Amino-6-chloropyrimidin-4-ol hydrate
Reactant of Route 5
Reactant of Route 5
2-Amino-6-chloropyrimidin-4-ol hydrate
Reactant of Route 6
2-Amino-6-chloropyrimidin-4-ol hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.